molecular formula C25H23N3O B129811 5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile CAS No. 151695-32-8

5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile

Cat. No.: B129811
CAS No.: 151695-32-8
M. Wt: 381.5 g/mol
InChI Key: DCECKCOPXWHCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core, a phenyl group, and a pyridinylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a phenyl ketone, followed by the introduction of a pyridinylmethyl group through nucleophilic substitution. The final step often involves the formation of the pentanenitrile moiety through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile has been extensively studied for its potential therapeutic effects, particularly in treating neurodegenerative diseases. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. Additionally, it has applications in organic synthesis as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester
  • 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid

Uniqueness

Compared to similar compounds, 5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile stands out due to its pentanenitrile moiety, which can influence its reactivity and biological activity. This unique feature may enhance its potential as a therapeutic agent and its versatility in organic synthesis.

Properties

CAS No.

151695-32-8

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile

InChI

InChI=1S/C25H23N3O/c26-16-8-2-7-15-25(19-20-13-17-27-18-14-20)22-11-5-6-12-23(22)28(24(25)29)21-9-3-1-4-10-21/h1,3-6,9-14,17-18H,2,7-8,15,19H2

InChI Key

DCECKCOPXWHCTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4

Synonyms

2,3-dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile
2,3-DPIPN

Origin of Product

United States

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